molecular formula C11H6ClN3O2 B1305196 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 75837-75-1

1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No. B1305196
CAS RN: 75837-75-1
M. Wt: 247.64 g/mol
InChI Key: UTWHPUGRDCGNEG-UHFFFAOYSA-N
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Description

The compound 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a chemical of interest due to its potential applications in various fields, including medicinal chemistry. The compound features a tetrahydropyrimidine ring, a chlorophenyl group, and a nitrile moiety, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, an ultrasound-mediated one-pot, three-component synthesis method has been reported for the creation of similar compounds with potential as anticancer agents . This method is environmentally friendly and efficient, indicating that similar approaches could be applied to the synthesis of 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.

Molecular Structure Analysis

The molecular structure of related compounds has been studied extensively. For example, the crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveals that the chlorophenyl ring makes a significant dihedral angle with the tetrahydropyrimidine ring, which could influence the compound's reactivity and interactions . This information can be extrapolated to understand the molecular geometry and potential reactivity of 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been characterized in various studies. For instance, the interaction of 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with transition metals has been investigated, showing that the compound can form complexes with metals such as Mn(II), Fe(III), Co(II), and Ni(II) . This suggests that 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile may also participate in complexation reactions with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been the subject of several studies. Thermodynamic parameters such as Gibbs free energy, entropy change, and enthalpy change have been evaluated for similar compounds in different solvents and temperatures, indicating spontaneous reactions and interactions between solute and solvent . Additionally, studies on molar refraction and polarizability constants provide insights into the electronic polarizability and molecular interactions in solution . These findings can be used to infer the behavior of 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in various environments.

Scientific Research Applications

  • 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole

    • Application: This compound is used in scientific research for its wide range of applications, including drug discovery, material synthesis, and biological studies.
  • 1-(4-Chlorophenyl)piperazine

    • Application: This compound is used as a 5-HT-1 serotonin receptor agonist. It is also used as a pharmaceutical intermediate .
  • 1-(4-Chlorophenyl)cyclopropanecarboxylic acid

    • Application: This compound is linked with piperazine through an amide bond for research purposes .
    • Methods: The formation of the amide bond was achieved efficiently by conventional acid-amine coupling .

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.


Please note that this is a general guideline and the specific details would depend on the particular compound being studied. For a specific compound like “1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they may be able to help you find more specific information. You could also consider reaching out to researchers who specialize in this area. They may be able to provide you with more detailed and specific information.


properties

IUPAC Name

1-(4-chlorophenyl)-2,4-dioxopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O2/c12-8-1-3-9(4-2-8)15-6-7(5-13)10(16)14-11(15)17/h1-4,6H,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWHPUGRDCGNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=O)NC2=O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384907
Record name 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

CAS RN

75837-75-1
Record name 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 8.8 g (0.03 mol) of α-cyano-β-(4-chloroanilino)-N-ethoxycarbonylacrylamide and 40 ml of ortho-dichlorobenzene is heated at reflux. After about 2 hours, crystals appear and the mixture is allowed to cool to room temperature. The mixture is filtered to yield 5-cyano-1-(4-chlorophenyl)uracil, m.p. 236°-239°.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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